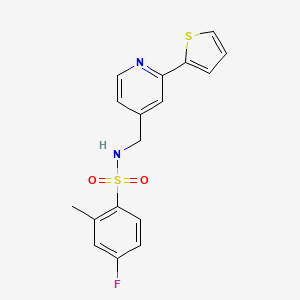

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which contains a thiophene and a pyridine ring. Sulfonamides are a group of compounds known for their antibacterial activity . Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized through Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .科学的研究の応用

Fluorescent Probes

A study described a reaction-based fluorescent probe design for selective discrimination of thiophenols over aliphaticthiols. The probe, designed using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and 2,4-dinitrobenzenesulfonamide as a recognition unit, demonstrated high selectivity and sensitivity in detecting thiophenols in water samples, emphasizing its potential in environmental and biological sciences (Wang et al., 2012).

Inhibitors and Drug Development

Compounds with similar structural features, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds, especially when modified with a fluorine atom, showed potential as selective and orally active COX-2 inhibitors, highlighting their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Corrosion Inhibition

Research on piperidine derivatives, including those with benzenesulfonamide groups, revealed their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate their adsorption and inhibition properties, showing their effectiveness in corrosion prevention (Kaya et al., 2016).

Anticancer Properties

A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds with high-affinity inhibitory effects. These compounds could potentially be used in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Sensor Development

The creation of novel sensors using derivatives of benzenesulfonamides for detecting various elements, such as Hg2+, in a concentration-dependent manner was studied. This has implications for developing selective sensors in chemical and environmental monitoring (Bozkurt & Gul, 2018).

Radiotherapy Enhancement

Research on phenylpyrimidine derivatives, including those with benzenesulfonamide groups, focused on their radiosensitizing effect on human lung cancer cells. These compounds were found to increase the effectiveness of radiotherapy by inhibiting cell viability and enhancing cell cycle arrest (Jung et al., 2019).

作用機序

特性

IUPAC Name |

4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKMWNIWFQSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)

![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)

![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)